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Compound of Interest
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Cat. No.: B15579060

A detailed guide for researchers and drug development professionals on the clinical
performance of Verducatib, a novel DPP-1 inhibitor, in the context of existing and
investigational treatments for bronchiectasis. This report provides a comprehensive comparison
based on available clinical trial data, outlines experimental methodologies, and visualizes key
biological pathways and workflows.

Introduction

Bronchiectasis is a chronic respiratory disease characterized by irreversible bronchial dilation,
leading to a vicious cycle of inflammation, mucus hypersecretion, and recurrent pulmonary
infections. The pathophysiology is significantly driven by neutrophilic inflammation and the
subsequent release of damaging enzymes, most notably neutrophil elastase.[1] Verducatib
(formerly Bl 1291583), a novel, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1), also
known as Cathepsin C (CatC), is an investigational therapy being developed by Boehringer
Ingelheim.[2] By inhibiting DPP-1, Verducatib aims to block the activation of neutrophil serine
proteases (NSPs), thereby reducing inflammation and mitigating lung damage.[1][2] This guide
provides a comparative analysis of Verducatib's efficacy against another investigational DPP-1
inhibitor, brensocatib, and established standard-of-care treatments for bronchiectasis, including
long-term macrolides and inhaled antibiotics.
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Mechanism of Action: Targeting the Inflammatory
Cascade

Verducatib's therapeutic potential lies in its targeted inhibition of DPP-1. This enzyme plays a
crucial role in the maturation of several NSPs, including neutrophil elastase, proteinase 3, and
cathepsin G, within the bone marrow.[1][3] These proteases, when released in the airways,
contribute significantly to the tissue destruction and inflammation characteristic of
bronchiectasis. By blocking DPP-1, Verducatib reduces the activity of these damaging
enzymes, offering a novel anti-inflammatory approach to bronchiectasis management.[1][2]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b15579060?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12340295/
https://www.researchgate.net/publication/11532377_Dipeptidyl_peptidase_I_activates_neutrophil-derived_serine_proteases_and_regulates_the_development_of_acute_experimental_arthritis
https://www.benchchem.com/product/b15579060?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12340295/
https://www.boehringer-ingelheim.com/human-health/lung-diseases/phase-iii-airtivity-trial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Pro-Neutrophil Serine Proteases
(pro-NE, pro-PR3, pro-CatG)

Verducatib

I
I
I
|
inhibition
I
I
I
I
1
[}
1
|

DPP-1 (Cathepsin C)  Jeiaiiiiattttt :

Active Neutrophil Serine Proteases
(NE, PR3, CatG)

Neutrophil Infiltration

Click to download full resolution via product page

DPP-1 Signaling Pathway and Verducatib's Point of Intervention.
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Comparative Efficacy of Bronchiectasis Treatments

The following tables summarize the key efficacy data from clinical trials of Verducatib and its

comparators.

Feature

Verducatib (Bl 1291583) -
Phase Il AIRLEAF Trial[4]

[51L6]

Brensocatib - Phase Il
ASPEN Trial[7][8][9]

Primary Endpoint

Time to first pulmonary

exacerbation

Annualized rate of pulmonary

exacerbations

Key Efficacy Findings

- Significant dose-dependent
benefit on time to first
exacerbation (p=0.0448). - 2.5
mg and 5 mg doses
numerically reduced the risk of
an exacerbation (HR 0.66 and
0.71, respectively). - 2.5 mg
dose showed numerically
better efficacy across several

endpoints.

- Significantly lower annualized
rate of pulmonary
exacerbations vs. placebo for
both 10 mg and 25 mg doses
(p=0.004 and p=0.005,
respectively). - 25 mg dose
significantly slowed the decline
in FEV1 (p=0.04).

Adverse Events

Safety profile similar to

placebo.

Higher incidence of
hyperkeratosis compared to

placebo.

Table 2: Standard of Care - Long-Term Antibiotics
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Feature

Azithromycin (EMBRACE
Trial)[10][11][12]

Inhaled Tobramycin
(Various Trials)[13][14][15]

Primary Endpoint

Rate of event-based

exacerbations

Varies (e.g., reduction in P.
aeruginosa density,

exacerbation rate)

Key Efficacy Findings

- Significantly lower rate of
exacerbations vs. placebo
(0.59 vs. 1.57 per patient,
p<0.0001). - No significant
difference in FEV1 or SGRQ

total score.

- Effective in reducing P.
aeruginosa density in sputum.
- Some studies show favorable
impacts on hospitalizations
and exacerbations, while
others are underpowered for

these outcomes.

Adverse Events

Higher rates of gastrointestinal
side effects and increased

macrolide resistance.[16]

Treatment-associated
wheezing reported in some

cases.

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. The following

sections outline the key aspects of the experimental protocols for the cited studies.

Verducatib: AIRLEAF Phase Il Trial

o Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group,

dose-finding study.[17]

o Participants: Approximately 240 adults with a diagnosis of bronchiectasis confirmed by high-

resolution computed tomography (HRCT) and a history of at least one pulmonary

exacerbation in the previous year.[17]

¢ Intervention: Patients were randomized in a 2:1:1:2 ratio to receive once-daily oral doses of

Verducatib (1 mg, 2.5 mg, or 5 mg) or placebo for 24 to 48 weeks.[17]

e Primary Outcome: The primary efficacy objective was to evaluate the dose-response

relationship for the three doses of Verducatib versus placebo on the time to the first
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pulmonary exacerbation up to week 48.[17]

o Secondary and Exploratory Outcomes: Included the frequency of exacerbations, changes in
lung function (FEV1), patient-reported outcomes (e.g., St. George's Respiratory
Questionnaire - SGRQ), and sputum neutrophil elastase activity.[17]

Brensocatib: ASPEN Phase Il Trial
» Study Design: A global, randomized, double-blind, placebo-controlled study.[7][18]

o Participants: Adult and adolescent patients with a clinical history of bronchiectasis, confirmed
by radiological imaging, and at least two exacerbations in the prior 12 months.[7][18]

« Intervention: Patients were randomized 1:1:1 to receive once-daily oral brensocatib (10 mg
or 25 mg) or a matching placebo for 52 weeks.[7][18]

e Primary Outcome: The annualized rate of adjudicated pulmonary exacerbations over the 52-
week treatment period.[8]

e Secondary Outcomes: Included time to first exacerbation, percentage of exacerbation-free
patients, change in FEV1, and quality of life assessments.[8]

Azithromycin: EMBRACE Trial

o Study Design: A randomized, double-blind, placebo-controlled trial conducted at three
centers in New Zealand.[11]

o Participants: Patients aged 18 years or older with a diagnosis of bronchiectasis confirmed by
HRCT and at least one pulmonary exacerbation requiring antibiotics in the past year.[10][11]

¢ Intervention: Patients were randomly assigned to receive either azithromycin 500 mg three
times a week or a placebo for 6 months.[11][19]

o Co-primary Outcomes: Rate of event-based exacerbations during the 6-month treatment
period, change in pre-bronchodilator FEV1, and change in the total score on the SGRQ.[11]

Inhaled Tobramycin: BATTLE Trial

» Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[14]
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o Participants: Patients aged 18 years or older with confirmed bronchiectasis, at least two
exacerbations in the preceding year, and a positive sputum culture with pathogens sensitive
to tobramycin.[14][20]

 Intervention: Patients were treated with tobramycin inhalation solution (TIS) once daily or a
placebo (saline 0.9%) for 52 weeks.[14]

e Primary Outcome: The yearly rate of pulmonary exacerbations.[14]

e Secondary Outcomes: Time to next exacerbation, change in lung function, quality of life
measurements, and safety assessments.[14]

Comparator

(Placebo or Active Control)

Inclusion/Exclusion Criteria Randomized, Double-Blind

Assignment

- Confirmed Bronchiectasis (HRCT)
- History of Exacerbations

Verducatib
(Oral, Once Daily)

Click to download full resolution via product page
Generalized Experimental Workflow for Bronchiectasis Clinical Trials.

Conclusion

Verducatib, as a DPP-1 inhibitor, represents a promising novel therapeutic strategy for
bronchiectasis by directly targeting the underlying neutrophilic inflammation. Early clinical data
from the Phase Il AIRLEAF trial suggests a dose-dependent reduction in the risk of
exacerbations. Comparative analysis with another DPP-1 inhibitor, brensocatib, which has
shown positive Phase Il results, indicates that this drug class holds significant potential. When
compared to the current standard of care, such as long-term macrolides and inhaled
antibiotics, DPP-1 inhibitors offer a distinct mechanism of action that is not directly antimicrobial
but rather focuses on modulating the host's inflammatory response. The ongoing Phase I
AIRTIVITY trial for Verducatib will be crucial in further establishing its efficacy and safety
profile relative to existing and emerging therapies.[2] For researchers and drug development

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9747573/
https://clinicaltrials.gov/study/NCT02657473
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747573/
https://www.benchchem.com/product/b15579060?utm_src=pdf-body-img
https://www.benchchem.com/product/b15579060?utm_src=pdf-body
https://www.benchchem.com/product/b15579060?utm_src=pdf-body
https://www.boehringer-ingelheim.com/human-health/lung-diseases/phase-iii-airtivity-trial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

professionals, the continued investigation of DPP-1 inhibitors like Verducatib is a key area of

interest in the pursuit of more effective and targeted treatments for the management of

bronchiectasis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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